3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea
Description
Properties
IUPAC Name |
1-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-17(19-11-14-2-1-9-23-14)18-7-8-21-16(13-5-6-13)10-15(20-21)12-3-4-12/h1-2,9-10,12-13H,3-8,11H2,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLWVSWFFWETEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)NCC3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Attachment of the Cyclopropyl Groups: The cyclopropyl groups are introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Coupling Reactions: The pyrazole and thiophene rings are then coupled through various cross-coupling reactions, such as Suzuki or Heck reactions.
Urea Formation: The final step involves the formation of the urea moiety by reacting the amine group of the pyrazole derivative with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring, potentially reducing it to a pyrazoline derivative.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution on the thiophene ring or electrophilic substitution on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under various conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole and thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of various catalytic processes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Biological Probes: It can be used as a probe to study biological pathways and interactions.
Medicine
Drug Development: Due to its unique structure, the compound is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea involves its interaction with specific molecular targets. The pyrazole ring may interact with enzyme active sites, inhibiting their activity. The thiophene ring can participate in π-π stacking interactions, enhancing the compound’s binding affinity. The urea moiety can form hydrogen bonds with biological molecules, stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Pyrazole-Urea Derivatives
Key Analog: 1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas ()
- Structural Differences: Pyrazole Substituents: The target compound uses 3,5-dicyclopropyl groups, whereas analogs in feature a 4-hydroxymethyl group. Cyclopropyl groups enhance lipophilicity (predicted logP ~3.5 vs. Urea Linkage: The target employs an ethyl spacer between the pyrazole and urea, unlike the direct linkage in analogs. This spacer may reduce steric hindrance during target binding.
- Synthesis Comparison: Parameter Target Compound (Inferred) Analogs Pyrazole Functionalization Likely cyclopropanation via [2+1] cycloaddition Pre-functionalized pyrazole (e.g., 4-hydroxymethyl) Urea Formation Reaction of isocyanate with amine Amine-azide coupling in toluene Crystallization Ethanol-acetic acid (predicted) Ethanol-acetic acid (2:1)
Key Analog: 5-Amino-3-hydroxy-1H-pyrazol-1-yl Derivatives ()
- Thiophene Variations: describes thiophenes with cyano or ester groups (e.g., compounds 7a, 7b), unlike the unsubstituted thiophen-2-ylmethyl group in the target. The latter’s simpler structure may reduce metabolic susceptibility compared to electron-deficient thiophenes .
Physicochemical and Electronic Properties
- Lipophilicity : The dicyclopropyl groups in the target compound increase hydrophobicity, favoring CNS penetration or protein-binding interactions. In contrast, hydroxymethyl analogs () are more polar, enhancing aqueous solubility.
Biological Activity
The compound 3-[2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea is a member of the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A pyrazole ring with cyclopropyl substitutions.
- An ethyl linker connecting to a thiophenyl group.
- A urea moiety , which is often associated with biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The urea group may act as a competitive inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The compound can bind to specific receptors, altering their activity and influencing cellular signaling pathways.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives can inhibit the growth of pathogens like Helicobacter pylori, which relies on urease for survival in acidic environments. Inhibition of urease activity can lead to reduced bacterial survival and growth .
2. Anticancer Potential
Pyrazole derivatives have been investigated for their anticancer activities. The mechanism often involves the induction of apoptosis in cancer cells through modulation of key signaling pathways. For example, certain pyrazole compounds have shown the ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines .
3. Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests potential therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Pyrazole Ring : Variations in the cyclopropyl groups can enhance or diminish biological activity.
- Linker Length and Composition : The ethyl linker plays a crucial role in determining the compound's ability to interact with target sites effectively.
Case Study 1: Urease Inhibition
In vitro studies have shown that related compounds exhibit IC50 values significantly lower than traditional urease inhibitors like thiourea. For example, one study reported IC50 values as low as 2.0 µM for certain pyrazole derivatives, indicating potent urease inhibition .
Case Study 2: Anticancer Activity
A recent investigation into pyrazole derivatives demonstrated that compounds similar to this compound effectively inhibited the growth of breast cancer cells with IC50 values ranging from 5 to 15 µM, showcasing their potential as anticancer agents .
Data Tables
| Biological Activity | Compound Derivative | IC50 Value (µM) |
|---|---|---|
| Urease Inhibition | Pyrazole derivative A | 2.0 |
| Urease Inhibition | Pyrazole derivative B | 3.9 |
| Anticancer Activity | Pyrazole derivative C | 5 - 15 |
| Anti-inflammatory Effects | Pyrazole derivative D | Not specified |
Q & A
Q. What reaction engineering principles optimize continuous flow synthesis?
- Design :
- Microreactor setup : Mix precursors at 0.5 mL/min, 80°C, with in-line IR monitoring for real-time adjustment .
- Downstream crystallization : Use anti-solvent (heptane) precipitation to achieve >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
